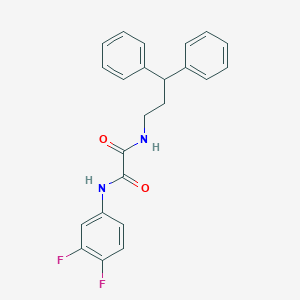

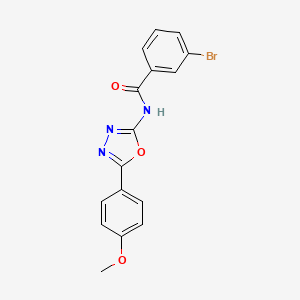

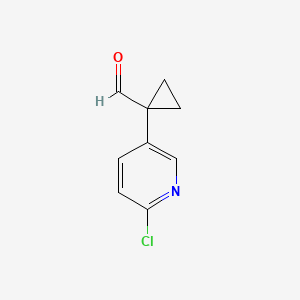

![molecular formula C8H6BrIN2 B2514083 6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine CAS No. 1421601-69-5](/img/structure/B2514083.png)

6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine (abbreviated as 6-BIP) is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential as a DNA intercalator and its ability to induce mutagenesis.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine serves as a key intermediate in the synthesis of various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. These derivatives have been synthesized through reactions with methyl aryl ketones and halogens, utilizing bromine to form bromo-substituted 2-arylimidazo[1,2-a]pyrimidines (Kochergin et al., 2013). Furthermore, a facile synthesis method involving [hydroxy(tosyloxy)iodo]benzene mediated the synthesis of these derivatives, highlighting the versatility of halogenation reactions in modifying the chemical structure for potential biological applications (Aggarwal & Sumran, 2006).

Molecular Docking and Biological Activity

The potential of 6-bromo-imidazo[4,5-b]pyridine derivatives as tyrosyl-tRNA synthetase inhibitors was explored through synthesis, structure elucidation, and molecular docking studies. This research demonstrates the compound's application in drug discovery, particularly in identifying inhibitors against specific bacterial enzymes (Jabri et al., 2023). The study emphasizes the significance of structural modifications in enhancing the binding affinity of compounds to target proteins.

Green Chemistry Approaches

Ionic liquid-promoted one-pot synthesis showcases an environmentally friendly approach to synthesizing 3-aminoimidazo[1,2-a]pyridines, emphasizing the role of green chemistry in the development of heterocyclic chemistry (Shaabani et al., 2006). This method not only simplifies the synthesis process but also aligns with sustainable practices by allowing for the reuse of the ionic liquid.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the core structure of 6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been noted for their significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Result of Action

It’s worth noting that certain imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .

properties

IUPAC Name |

6-bromo-8-iodo-2-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPQJTYRQYARJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=C(C2=N1)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

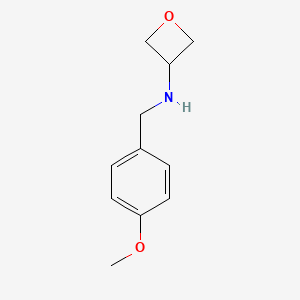

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2514002.png)

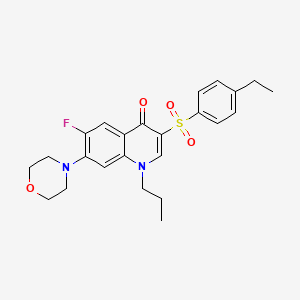

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)

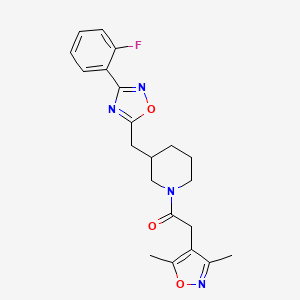

![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)